4-Fluoro-2-isopropoxybenzoic acid
Overview
Description
4-Fluoro-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol It is characterized by the presence of a fluorine atom at the fourth position and an isopropoxy group at the second position on the benzoic acid ring
Preparation Methods
One common synthetic route includes the reaction of 4-fluorobenzoic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and purity.
Chemical Reactions Analysis
4-Fluoro-2-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-2-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Fluoro-2-isopropoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The isopropoxy group may influence the compound’s solubility and overall bioavailability .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-2-isopropoxybenzoic acid include:
4-Fluorobenzoic acid: Lacks the isopropoxy group, resulting in different chemical properties.
2-Isopropoxybenzoic acid: Lacks the fluorine atom, affecting its reactivity and applications.
4-Chloro-2-isopropoxybenzoic acid: Substitutes chlorine for fluorine, leading to variations in chemical behavior.
The uniqueness of this compound lies in the combination of the fluorine and isopropoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-fluoro-2-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSFJYUOQECQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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